3-Fluoro-5-methoxybenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 3-Fluoro-5-methoxybenzoyl chloride involves the reaction of 3-methoxybenzoyl chloride (also known as m-Anisoyl chloride) with hydrogen fluoride (HF) . The fluorination occurs at the 3-position of the benzene ring, resulting in the desired product. The trifluoromethyl group is introduced during this process, leading to the formation of the final compound .
Scientific Research Applications
Synthesis of Fluorinated Building Blocks
3-Fluoro-5-methoxybenzoyl chloride is used in the scalable synthesis of key fluoro building blocks. For instance, the Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate has been performed on a kilogram scale, leading to the production of this compound in high yields. This process is important in industrial contexts for creating fluorinated building blocks (Yerande et al., 2014).
Solvolysis Rates and Chemical Reactivity
The compound is also involved in studies examining solvolysis rates, where the introduction of methoxy groups into certain positions of benzoyl chloride leads to variations in the rates of solvolysis. This kind of research is crucial for understanding the reactivity and stability of various organic compounds (Park & Kevill, 2011).
Stability and Structure of N-heterocyclic Carbene Precursors
The stability and structure of potential N-heterocyclic carbene precursors are influenced by compounds like this compound. This research is important for the development of N-heterocyclic carbenes with increased π-acceptor character, which are significant in various chemical synthesis processes (Hobbs et al., 2010).
properties
IUPAC Name |
3-fluoro-5-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-3-5(8(9)11)2-6(10)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZCPYFUBHZFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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